Fmoc-L-Pyrraline(TBS)-OH

Description

Properties

IUPAC Name |

(2S)-6-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-formylpyrrol-1-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N2O6Si/c1-33(2,3)42(4,5)41-21-24-18-17-23(20-36)35(24)19-11-10-16-30(31(37)38)34-32(39)40-22-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,17-18,20,29-30H,10-11,16,19,21-22H2,1-5H3,(H,34,39)(H,37,38)/t30-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEKGBRQQMBOPQ-PMERELPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=C(N1CCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=C(N1CCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N2O6Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-Pyrraline(TBS)-OH: A Novel Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of N-α-Fmoc-L-Pyrraline(O-TBS)-OH, a specialized amino acid derivative. As a senior application scientist, this document is structured to deliver not just data, but actionable insights grounded in the principles of peptide chemistry and organic synthesis. We will delve into the constituent components of this unique building block, its hypothesized structure, and its potential utility in the synthesis of novel peptides and peptidomimetics.

Deconstructing the Components: Fmoc, L-Pyrraline, and the TBS Protecting Group

The nomenclature "Fmoc-L-Pyrraline(TBS)-OH" suggests a molecule comprised of three key moieties, each serving a distinct purpose in the context of solid-phase peptide synthesis (SPPS).

The Fmoc Group: A Cornerstone of Modern Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids. Its widespread adoption in SPPS is due to the mild conditions required for its removal (typically 20% piperidine in DMF), which preserves the integrity of acid-sensitive protecting groups on amino acid side chains and the linkage to the solid support. This orthogonality is fundamental to the synthesis of complex peptides.

L-Pyrraline: A Lysine Derivative and Advanced Glycation End-product

Pyrraline is a non-proteinogenic amino acid derived from the Maillard reaction, a form of non-enzymatic browning. Specifically, it is formed from the reaction of the ε-amino group of L-lysine with 3-deoxyglucosone[1][2]. The resulting structure is an N-substituted pyrrole attached to the lysine side chain[3]. The presence of pyrraline in peptides can have significant biological implications, and its incorporation into synthetic peptides allows for the investigation of its effects on peptide structure and function.

The TBS Group: Robust Protection for Hydroxyl Functionalities

The tert-butyldimethylsilyl (TBS) group is a widely used protecting group for hydroxyl functions in organic synthesis. It forms a stable silyl ether that is resistant to a broad range of reaction conditions, yet can be selectively removed, typically with a fluoride source such as tetrabutylammonium fluoride (TBAF). In the context of Fmoc-L-Pyrraline(TBS)-OH, the TBS group would protect the hydroxyl moiety of the pyrraline side chain, preventing unwanted side reactions during peptide synthesis.

Hypothesized Chemical Structure and Molecular Properties

While Fmoc-L-Pyrraline(TBS)-OH is not a commercially catalogued compound, its structure can be confidently hypothesized based on the known structures of its components. The L-lysine backbone provides the stereochemistry, the Fmoc group protects the α-amino group, and the TBS group protects the hydroxyl group on the pyrrole ring of the pyrraline side chain.

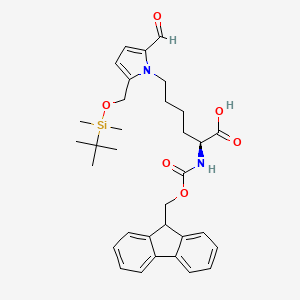

The IUPAC name for the hypothesized structure is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(2-(tert-butyldimethylsilyloxymethyl)-5-formyl-1H-pyrrol-1-yl)hexanoic acid.

Below is a 2D representation of the hypothesized chemical structure:

Caption: Hypothesized structure of Fmoc-L-Pyrraline(TBS)-OH.

Molecular Weight Calculation

The molecular formula and weight of the constituent parts and the final hypothesized molecule are summarized in the table below.

| Component | Molecular Formula | Molecular Weight ( g/mol ) |

| L-Pyrraline | C12H18N2O4 | 254.28 |

| Fmoc group | C15H11O2 | 223.25 |

| TBS group | C6H15Si | 115.27 |

| Fmoc-L-Pyrraline(TBS)-OH | C33H44N2O6Si | 604.80 |

Synthesis and Application in Solid-Phase Peptide Synthesis

The synthesis of Fmoc-L-Pyrraline(TBS)-OH would likely involve a multi-step process, starting with the synthesis of L-Pyrraline itself, followed by the protection of the hydroxyl and alpha-amino groups.

Proposed Synthetic Outline

A plausible synthetic route could be:

-

Synthesis of L-Pyrraline: This can be achieved through the reaction of a suitably protected L-lysine derivative with 3-deoxyglucosone or a synthetic equivalent[1].

-

Protection of the Pyrraline Hydroxyl Group: The hydroxyl group on the pyrrole ring would be protected with a TBS group, likely using TBS-Cl and a base like imidazole in an aprotic solvent.

-

Fmoc Protection of the α-Amino Group: The final step would be the introduction of the Fmoc group onto the α-amino group of the lysine backbone, for example, using Fmoc-OSu.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Pyrraline(TBS)-OH would be a valuable building block for the site-specific incorporation of pyrraline into synthetic peptides. The workflow for its use in Fmoc-based SPPS would follow standard protocols.

Caption: General workflow for incorporating Fmoc-L-Pyrraline(TBS)-OH in SPPS.

Deprotection of the TBS Group

The TBS group is stable to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage if standard TFA cocktails are used. If a free hydroxyl group on the pyrraline side chain is desired in the final peptide, the TBS group can be removed post-cleavage and purification using a fluoride source like TBAF in THF.

Experimental Protocols

While a specific protocol for Fmoc-L-Pyrraline(TBS)-OH is not available, the following general protocols for Fmoc-SPPS are applicable.

General Protocol for Coupling of an Fmoc-Amino Acid

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Coupling:

-

Pre-activate a solution of Fmoc-L-Pyrraline(TBS)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines.

Conclusion and Future Perspectives

Fmoc-L-Pyrraline(TBS)-OH represents a potentially valuable, albeit currently non-standard, building block for chemical biologists and peptide chemists. Its use would enable the precise insertion of the advanced glycation end-product, pyrraline, into peptide sequences. This would facilitate detailed studies on how this modification impacts peptide folding, receptor binding, and biological activity. The development and characterization of such novel reagents are crucial for expanding the toolbox of peptide synthesis and for advancing our understanding of the roles of post-translational modifications in health and disease.

References

- Nakayama, T., Hayase, F., & Kato, H. (1980). Formation of ε-(2-formyl-5-hydroxy-methyl-pyrrol-1-yl)-l-norleucine in the maillard reaction between d-glucose and l-lysine. Agric. Biol. Chem., 44(5), 1201-1202.

-

Henle, T., & Bachmann, A. (1996). Synthesis of pyrraline reference material. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 202(1), 72–74. [Link]

- Hellwig, M., & Henle, T. (2013). Release of pyrraline in absorbable peptides during simulated digestion of casein glycated by 3-deoxyglucosone. European Food Research and Technology, 237(1), 47–55.

-

PubChem. (n.d.). Pyrraline. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

MDPI. (2018). Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides. Molecules. [Link]

-

PubChem. (n.d.). Fmoc-Pro-OH. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(((prop-2-en-1-yloxy)carbonyl)amino)hexanoic acid. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). Pyrraline. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

Henle, T., & Bachmann, A. (1996). Synthesis of pyrraline reference material. PubMed. [Link]

-

MDPI. (2018). Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides. [Link]

Sources

The Strategic Incorporation of Pyrraline into Peptides: A Technical Guide to Utilizing Fmoc-L-Pyrraline(TBS)-OH in Maillard Reaction Research

Foreword: Navigating the Complex Landscape of the Maillard Reaction

The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino compounds, is a cornerstone of food chemistry, responsible for the desirable colors and flavors of cooked foods. However, its significance extends far into the realm of human health and disease. In vivo, this same reaction leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of numerous age-related diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. Among the myriad of AGEs, pyrraline, formed from the reaction of 3-deoxyglucosone (a sugar fragmentation product) with the ε-amino group of lysine residues, serves as a crucial marker for the extent of the Maillard reaction in both food and biological systems.[1][2]

Understanding the precise biological impact of pyrraline-modified proteins requires sophisticated tools to create well-defined, site-specifically modified peptides and proteins. These molecules are invaluable for a range of applications, from raising specific antibodies to probing protein-receptor interactions and studying the effect of glycation on protein structure and function. This technical guide delves into the core methodologies for incorporating pyrraline into synthetic peptides, with a focus on the strategic use of Fmoc-L-Pyrraline(TBS)-OH as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). We will explore the rationale behind this approach, contrast it with alternative on-resin modification strategies, and provide detailed, field-proven protocols for the modern research laboratory.

The Maillard Reaction and the Significance of Pyrraline

The Maillard reaction is a complex cascade of reactions initiated by the condensation of a reducing sugar with an amino group, typically from an amino acid, peptide, or protein. This initial reaction forms a Schiff base, which then rearranges to the more stable Amadori product. Subsequent degradation of the Amadori product generates highly reactive dicarbonyl compounds, such as 3-deoxyglucosone (3-DG).[2] These dicarbonyls are key intermediates that react with amino, guanidino, and sulfhydryl groups on proteins to form a diverse array of AGEs.

Pyrraline is a major, non-crosslinking AGE that is commonly found in heated foods and is absorbed into the human body.[1] Its presence in tissues and circulation is associated with various chronic diseases.[1] Therefore, the ability to accurately detect and quantify pyrraline, as well as to study its biological effects, is of paramount importance. The synthesis of pyrraline-containing peptides provides essential reference standards for analytical studies and tools for biological investigations.

Synthetic Strategies for Pyrraline-Containing Peptides: A Tale of Two Approaches

The incorporation of post-translationally modified amino acids into peptides via Fmoc-SPPS is a well-established field.[3] For pyrraline, two primary strategies can be employed: the "building block" approach and the "on-resin" modification approach. The choice between these methods is dictated by the specific research goals, the complexity of the target peptide, and the available synthetic chemistry resources.

The "Building Block" Approach: The Role of Fmoc-L-Pyrraline(TBS)-OH

The most direct method for incorporating a modified amino acid is to use a pre-synthesized, protected building block in a standard Fmoc-SPPS workflow. In this context, Fmoc-L-Pyrraline(TBS)-OH serves as this specialized building block. Let's deconstruct this compound to understand its design:

-

Fmoc (9-fluorenylmethoxycarbonyl): This is the temporary protecting group on the α-amino group. Its key feature is its lability to basic conditions (typically a piperidine solution in DMF), while being stable to the acidic conditions used for final cleavage from the resin.[4][5][] This orthogonality is the cornerstone of Fmoc-SPPS.[4][5]

-

L-Pyrraline: This is the core amino acid structure where the lysine side chain has been modified to form the pyrraline heterocycle.

-

(TBS) (tert-butyldimethylsilyl): Pyrraline contains a hydroxymethyl group on the pyrrole ring. This hydroxyl group, while not highly reactive, could potentially undergo side reactions during subsequent amino acid couplings (e.g., acylation). The TBS group is a bulky silyl ether protecting group that masks this hydroxyl functionality. It is stable to the basic conditions of Fmoc deprotection but is readily cleaved under the final acidic conditions (e.g., Trifluoroacetic acid - TFA) used to release the peptide from the resin.

-

-OH (Carboxylic Acid): The free carboxylic acid is essential for the coupling reaction to the free amino group of the growing peptide chain on the solid support.

The use of a pre-formed Fmoc-L-Pyrraline(TBS)-OH building block offers the significant advantage of incorporating the complete, modified residue in a single, well-controlled coupling step, similar to any other standard amino acid. This can lead to higher overall yields and purity for the final peptide, as the complex chemistry of pyrraline formation is performed and purified "off-line".

Figure 1: Workflow for incorporating pyrraline using the building block approach.

The "On-Resin" Modification Approach: A Convergent Strategy

An alternative and powerful strategy is to perform the pyrraline-forming reaction directly on the lysine side chain of the peptide while it is still attached to the solid support.[7] This approach avoids the potentially challenging synthesis of the protected pyrraline building block. A key requirement for this method is the use of an orthogonal protecting group on the lysine side chain that can be removed without affecting other protecting groups or the resin linkage.

Fmoc-Lys(Mtt)-OH (N-α-Fmoc-N-ε-(4-methyltrityl)-L-lysine) is an ideal candidate for this purpose.[8][9] The Mtt group is highly acid-labile and can be selectively removed with a dilute solution of TFA (e.g., 1% TFA in Dichloromethane - DCM), leaving the acid-labile side-chain protecting groups of other amino acids (like t-butyl) and the resin linkage intact.[8][9]

Once the ε-amino group of the specific lysine residue is deprotected, the on-resin Maillard reaction can be initiated by treating the resin-bound peptide with a precursor to 3-deoxyglucosone, such as dihydropyranone, in the presence of a base.[7]

| Feature | "Building Block" Approach (Fmoc-L-Pyrraline(TBS)-OH) | "On-Resin" Modification Approach |

| Key Reagent | Pre-synthesized Fmoc-L-Pyrraline(TBS)-OH | Fmoc-Lys(Mtt)-OH and pyrraline precursor |

| Advantages | - Potentially higher purity of final peptide.[10]- Simpler SPPS workflow.- Well-defined incorporation at a specific site. | - Avoids complex building block synthesis.- Greater flexibility for modifying different lysine residues.- Allows for the synthesis of other lysine modifications from the same precursor peptide. |

| Disadvantages | - Requires a multi-step synthesis and purification of the building block.- Building block may not be commercially available. | - On-resin reaction may be lower yielding.- Potential for side reactions on the resin.- Requires additional on-resin reaction and wash steps. |

| Best Suited For | Routine synthesis of a specific pyrraline-containing peptide. | Exploratory studies, synthesis of multiple modified analogues, or when the building block is unavailable. |

Experimental Protocols

The following protocols are provided as a guide for researchers. As with any chemical synthesis, optimization may be required based on the specific peptide sequence and available instrumentation.

Protocol 3.1: On-Resin Synthesis of a Pyrraline-Containing Peptide

This protocol is adapted from the methodology described by Tsai et al. (2018) and utilizes Fmoc-Lys(Mtt)-OH to enable site-specific modification.[7]

Materials:

-

Fmoc-Rink Amide resin

-

Standard Fmoc-protected amino acids

-

Fmoc-Lys(Mtt)-OH

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Mtt deprotection solution: 1% TFA in DCM

-

Pyrraline formation solution: Dihydropyranone (3-hydroxy-2-(hydroxymethyl)-2H-pyran-6(3H)-one), 20% piperidine in DMF

-

Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

-

Solvents: DMF, DCM, Diethyl ether

Procedure:

-

Peptide Synthesis: a. Swell the Fmoc-Rink Amide resin in DMF for 30 minutes. b. Perform standard Fmoc-SPPS to assemble the peptide chain up to the point of pyrraline incorporation. c. Incorporate Fmoc-Lys(Mtt)-OH at the desired position using standard coupling conditions (e.g., 4 eq. Fmoc-amino acid, 3.95 eq. HATU, 8 eq. DIPEA in DMF for 1 hour). d. Continue with standard Fmoc-SPPS to complete the peptide sequence. e. If required, acetylate the N-terminus using a solution of acetic anhydride and DIPEA in DMF.

-

Selective Mtt Group Deprotection: a. Wash the resin-bound peptide thoroughly with DCM. b. Treat the resin with the Mtt deprotection solution (1% TFA in DCM) for 2 minutes. Repeat this step 10 times. c. Wash the resin with DCM, followed by a neutralizing wash with 10% DIPEA in DMF, and finally with DMF.

-

On-Resin Pyrraline Formation: a. Prepare a solution of the pyrraline precursor (e.g., 3 equivalents of dihydropyranone) in 20% piperidine in DMF. b. Add this solution to the resin and allow the reaction to proceed overnight at room temperature.[7] c. Wash the resin extensively with DMF and DCM.

-

Cleavage and Deprotection: a. Dry the resin under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

-

Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the peptide by reverse-phase HPLC (RP-HPLC) on a C18 column. c. Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct mass.

Figure 2: Step-by-step workflow for the on-resin synthesis of a pyrraline-containing peptide.

Data Analysis and Characterization

The successful synthesis of a pyrraline-containing peptide must be confirmed by rigorous analytical techniques.

-

Reverse-Phase HPLC (RP-HPLC): This is the primary tool for both purification and purity assessment. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. The incorporation of the pyrraline moiety will alter the retention time of the peptide compared to its unmodified counterpart.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is essential to confirm the molecular weight of the final product. The observed mass should match the calculated mass of the pyrraline-modified peptide. High-resolution mass spectrometry can provide further confidence in the elemental composition. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the modification.

Conclusion and Future Perspectives

The ability to synthesize peptides with site-specific pyrraline modifications is a critical capability for advancing our understanding of the Maillard reaction in biology and medicine. The use of a protected building block like Fmoc-L-Pyrraline(TBS)-OH represents a robust strategy for the routine synthesis of these important molecules. Concurrently, the on-resin modification approach, facilitated by reagents such as Fmoc-Lys(Mtt)-OH , offers a flexible and powerful alternative, particularly for research and development where multiple analogues may be required.

As our appreciation for the nuanced roles of different AGEs grows, the demand for these and other precisely modified synthetic peptides will undoubtedly increase. The methodologies described in this guide provide a solid foundation for researchers to confidently undertake these challenging syntheses and contribute to unraveling the complex interplay between the Maillard reaction and human health.

References

-

Aapptec, LLC. (n.d.). Fmoc-Lys(Mtt)-OH [167393-62-6]. Aapptec Peptides. Retrieved February 7, 2026, from [Link]

-

Albericio, F., & Isidro-Llobet, A. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. Retrieved February 7, 2026, from [Link]

-

Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved February 7, 2026, from [Link]

-

van der Woude, H., et al. (n.d.). Synthesis of Fmoc-based SPPS building blocks 1–3. ResearchGate. Retrieved February 7, 2026, from [Link]

- Jiang, Z., et al. (2014). Formation and elimination of pyrraline in the Maillard reaction in a saccharide-lysine model system. Journal of the Science of Food and Agriculture, 95(11), 2239-2245.

-

Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved February 7, 2026, from [Link]

- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769.

-

Aapptec. (n.d.). Peptide Synthesis Resins. Retrieved February 7, 2026, from [Link]

- Wang, Y., et al. (2016). Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides. Molecules, 21(4), 469.

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 7, 2026, from [Link]

- de la Torre, B. G., & Albericio, F. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Pharmaceuticals, 15(9), 1144.

- Aletras, A., et al. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488-496.

- Tsai, C.-H., et al. (2018). On resin synthesis and cross-linking of collagen peptides containing the advanced glycation end-product pyrraline via Maillard condensation.

- Giraud, M., et al. (2022). Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosylated sites. Organic & Biomolecular Chemistry, 20(45), 8847-8851.

- Mondal, S., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in Chemistry, 8, 423.

- Gries, A., et al. (2025). From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investigation. Journal of Peptide Science, e3512.

-

P3 BioSystems. (n.d.). Fmoc-Lys(Mtt)-OH. Retrieved February 7, 2026, from [Link]

- Zhang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 299.

- Lam, K. S., et al. (1998). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 39(17), 2467-2470.

-

AAPPTec. (n.d.). Peptide Modifications. Retrieved February 7, 2026, from [Link]

- Jiang, Z., et al. (2015). Formation and elimination of pyrraline in the Maillard reaction in a saccharide-lysine model system. Journal of the Science of Food and Agriculture, 95(11), 2239-2245.

Sources

- 1. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 2. Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. digital.csic.es [digital.csic.es]

- 7. On resin synthesis and cross-linking of collagen peptides containing the advanced glycation end-product pyrraline via Maillard condensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. peptide.com [peptide.com]

- 9. Fmoc-Lys(Mtt)-OH Novabiochem 167393-62-6 [sigmaaldrich.com]

- 10. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]

Synthesis of Pyrraline-Containing Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

This technical guide details the synthesis of peptides containing Pyrraline (

Part 1: Chemical Basis & Retrosynthetic Analysis

The Pyrraline Moiety

Pyrraline is formed by the reaction of the

-

Chemical Stability: The pyrrole ring is electron-rich and acid-stable but susceptible to electrophilic attack (alkylation) by carbocations during TFA cleavage.

-

Fmoc Compatibility: The aldehyde group at position 2 of the pyrrole ring is relatively stable to 20% piperidine, though transient imine formation can occur. The hydroxymethyl group generally does not require protection if coupling conditions are controlled.

Retrosynthetic Strategy

The synthesis is divided into two distinct phases:

-

Phase A: Synthesis of the Fmoc-Lys(Pyr)-OH building block from Fmoc-Lys-OH and 3-DG.

-

Phase B: Incorporation of this building block into the peptide sequence using standard Fmoc SPPS with modified cleavage cocktails.

Part 2: Synthesis of the Fmoc-Pyrraline Building Block

Objective: Synthesize

Reagents & Precursors

-

Starting Material: Fmoc-Lys-OH (Commercial).

-

Dicarbonyl Precursor: 3-Deoxyglucosone (3-DG).[1][2][3]

-

Note: 3-DG is unstable and often prepared in situ or freshly synthesized from glucose/fructose via the Amadori rearrangement or purchased as a stock solution. A common laboratory route involves the acid-catalyzed degradation of glucose or the use of 3-deoxy-D-erythro-hexos-2-ulose.

-

Synthesis Protocol (Paal-Knorr Type Cyclization)

-

Dissolution: Dissolve Fmoc-Lys-OH (1.0 eq) in a mixture of methanol/water (1:1 v/v).

-

Addition: Add 3-DG (1.2 eq) to the solution.

-

Reaction: Adjust pH to ~5.0–6.0 using dilute acetic acid. Heat the mixture to 60–70°C for 4–6 hours.

-

Workup: Evaporate solvent under reduced pressure.

-

Purification: Purify via Preparative HPLC (C18 column) using a water/acetonitrile gradient (with 0.1% TFA).

-

Target Mass: Calculate exact mass for Fmoc-Lys(Pyr)-OH (

). -

Storage: Lyophilize and store at -20°C under Argon. The aldehyde is prone to oxidation; minimize air exposure.

-

Figure 1: Synthetic pathway for the Fmoc-Pyrraline building block via modified Paal-Knorr condensation.

Part 3: Solid Phase Peptide Synthesis (SPPS) Protocol

Resin Selection: Use Wang Resin (for C-terminal acids) or Rink Amide Resin (for C-terminal amides). Avoid Trityl resins if high acid sensitivity is expected, though standard resins are usually compatible.

Standard Cycle Parameters

| Step | Reagent | Time | Notes |

| Swelling | DMF / DCM | 30 min | Essential for solvation. |

| Deprotection | 20% Piperidine in DMF | 2 x 10 min | Caution: Long exposure can affect the pyrraline aldehyde. |

| Washing | DMF | 5 x 1 min | Thorough washing is critical. |

| Coupling | AA (3 eq), HATU (2.9 eq), DIEA (6 eq) | 45–60 min | Standard amino acids. |

Coupling the Fmoc-Pyrraline-OH Residue

The Pyrraline side chain is bulky. Steric hindrance can reduce coupling efficiency.[7]

-

Activation: Dissolve Fmoc-Lys(Pyr)-OH (2.0 eq) in DMF. Add HATU (1.9 eq) and DIEA (4.0 eq).

-

Why reduced equivalents? The building block is precious/expensive.

-

-

Coupling: Add to resin. Agitate for 2–3 hours (longer than standard).

-

Monitoring: Perform a Kaiser Test (ninhydrin).[8] If positive (blue beads), perform a second coupling (double coupling) with fresh reagents.

-

Capping (Optional but Recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Elongation Post-Pyrraline

Once Pyrraline is installed, subsequent deprotection steps (Piperidine) expose the pyrrole aldehyde to secondary amines.

-

Risk: Formation of enamine/imine adducts.[9]

-

Mitigation: Reduce deprotection time to 2 x 5 min for subsequent cycles. Wash extensively with DMF to remove piperidine traces immediately.

Figure 2: SPPS Decision Tree highlighting the specific handling of the Pyrraline residue.

Part 4: Cleavage & Isolation (Critical Step)

The cleavage step poses the highest risk to the structural integrity of Pyrraline. The electron-rich pyrrole ring acts as a "scavenger" for carbocations released from protecting groups (tBu, Trt, Pbf), leading to irreversible alkylation.

The "High-Scavenger" Cocktail

Do NOT use standard TFA/Water (95:5). You must use a cocktail with high thiol content to quench cations.

Recommended Cocktail (Reagent K derivative):

-

TFA: 82.5%

-

Phenol: 5% (Protects Tyr/Trp)

-

Thioanisole: 5% (Strong scavenger)

-

Water: 5%[2]

-

EDT (1,2-Ethanedithiol): 2.5% (Crucial for protecting electron-rich systems)

Alternative (Odorless): TFA (92.5%), TIS (Triisopropylsilane) (2.5%), Water (2.5%), DODT (2,2'-(Ethylenedioxy)diethanethiol) (2.5%).

Protocol

-

Cooling: Pre-cool the cleavage cocktail to 0°C.

-

Reaction: Add resin to the cocktail. Allow to warm to room temperature and react for 2–3 hours under inert gas (

). -

Precipitation: Filter resin and drop filtrate into cold Diethyl Ether (-20°C).

-

Centrifugation: Collect the precipitate. Wash 3x with cold ether to remove scavengers.

Part 5: Quality Control & Characterization

Analytical HPLC

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

-

Detection:

-

UV 214/220 nm: Peptide backbone.

-

UV 290–300 nm: Pyrraline specific absorption (Pyrrole ring conjugated with aldehyde).

-

Mass Spectrometry (ESI-MS)

-

Expected Shift: The Pyrraline residue (

side chain addition to Glycine backbone mass) adds specific mass. -

Diagnostic Fragment: In MS/MS, look for the loss of the hydroxymethyl-pyrrole aldehyde moiety if fragmentation occurs at the side chain.

References

-

Henle, T., & Bachmann, A. (1996). Synthesis of pyrraline reference material. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 202(1), 72–74.[10] Link

-

Portero-Otin, M., et al. (2002). Advanced glycation end product precursors impair epidermal growth factor receptor signaling. Diabetes, 51(5), 1535–1542. (Context on 3-DG and Pyrraline biology). Link

-

Merck/Novabiochem. (2025). Fmoc Solid Phase Peptide Synthesis - Standard Protocols. (General reference for Fmoc methodology). Link

-

Biotage. (2023).[9][11] Peptides containing cysteine: the role of scavengers in cleavage cocktail. (Analogous chemistry for electron-rich side chain protection). Link

Sources

- 1. Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dicarbonyls and Advanced Glycation End-Products in the Development of Diabetic Complications and Targets for Intervention [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2020199461A1 - Method for synthesizing polypeptide-derived compound - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chempep.com [chempep.com]

- 9. Ribose conversion with amino acids into pyrraline platform chemicals – expeditious synthesis of diverse pyrrole-fused alkaloid compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of pyrraline reference material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Fmoc-L-Pyrraline(TBS)-OH CAS number and physical properties

Advanced Building Block for Glycation Research & Peptide Synthesis[1][2]

Executive Summary

Fmoc-L-Pyrraline(TBS)-OH is a specialized, orthogonally protected amino acid derivative used in the solid-phase synthesis (SPPS) of peptides containing Pyrraline —a major Advanced Glycation End-product (AGE).[1][2] Pyrraline (

In synthetic applications, the TBS (tert-butyldimethylsilyl) group protects the hydroxymethyl moiety of the pyrrole ring.[1][2] This protection is critical to prevent O-acylation or branching side reactions during peptide chain elongation.[1][2] This guide details the physicochemical properties, synthesis logic, and experimental handling of this compound.[1]

Chemical Identity & Physical Properties[1][2][4][5]

As a specialized research intermediate, Fmoc-L-Pyrraline(TBS)-OH does not yet have a widely assigned CAS number in public registries.[1][2] It is typically synthesized in situ or custom-ordered for AGE-peptide research.[1][2]

| Property | Specification |

| Systematic Name | |

| Chemical Formula | C |

| Molecular Weight | 588.78 g/mol |

| CAS Number | Not Assigned (Parent Pyrraline: 74509-14-1) |

| Appearance | Yellow to orange amorphous powder or foam (Pyrrole chromophore) |

| Solubility | Soluble in DMF, DCM, DMSO; Insoluble in water/ether |

| Purity Standard | >95% (HPLC), >98% ee (Chiral integrity essential) |

| Storage | -20°C, Desiccated, Protected from light (Aldehyde sensitivity) |

Structural Analysis

The compound consists of three functional domains:

-

Backbone: Fmoc-protected L-Norleucine (derived from Lysine).[1][2]

-

Side Chain: A pyrrole ring attached to the

-carbon.[1][2] -

Protection:

Synthesis & Production Workflow

The synthesis of Fmoc-L-Pyrraline(TBS)-OH requires a convergent approach, transforming Fmoc-Lysine into the pyrrole derivative before applying the silyl protection.[1][2]

Mechanistic Workflow (Graphviz)

Caption: Synthesis pathway converting Fmoc-Lysine to the TBS-protected Pyrraline derivative via Paal-Knorr condensation.

Detailed Synthesis Protocol

1. Pyrrole Formation (Paal-Knorr):

-

Reagents: Fmoc-Lys-OH (1 eq), 3-Deoxyglucosone (1.2 eq) or 2,5-dimethoxy-2,5-dihydrofuran-2-carboxaldehyde derivatives.[1][2]

-

Conditions: Heated in slightly acidic buffer (pH 5-6) or anhydrous conditions with acetic acid.

-

Mechanism: The

-amine of lysine attacks the dicarbonyl precursor, cyclizing to form the pyrrole ring.[1][2] -

Purification: Silica gel chromatography (DCM/MeOH) to isolate Fmoc-Pyrraline-OH.[1][2]

2. TBS Protection:

-

Rationale: The hydroxymethyl group at position 5 of the pyrrole is a primary alcohol.[1][2] Without protection, it can compete with the

-amine during peptide coupling or undergo acylation.[1][2] -

Protocol:

Applications in Drug Development & SPPS[2]

Solid Phase Peptide Synthesis (SPPS) Strategy

Fmoc-L-Pyrraline(TBS)-OH is designed for standard Fmoc/tBu SPPS cycles.[1][2]

-

Coupling: Use standard reagents (HBTU/HOBt or DIC/Oxyma).[1][2]

-

Cleavage & Global Deprotection:

-

TBS Fate: The TBS group is acid-labile but the rate depends on the acid strength and scavenger.[1][2] In high-concentration TFA, the TBS group is typically removed, yielding the free hydroxymethyl-Pyrraline peptide.[1][2]

-

Orthogonal Removal: If the TBS group survives mild acid cleavage (e.g., 1% TFA on trityl resin), it can be removed selectively using TBAF (Tetra-n-butylammonium fluoride) in THF.[1][2]

Biological Significance[1][2][5][6]

-

AGE Biomarkers: Pyrraline is a specific marker for glucose-lysine modifications in diabetes and aging.[1][2]

-

Immunogenicity: Pyrraline-modified peptides are highly immunogenic.[1][2] The TBS-protected building block allows the precise synthesis of epitope libraries to map anti-AGE antibodies.[1][2]

References

-

Henle, T., & Bachmann, A. (1996).[1][2] Synthesis of pyrraline reference material. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 202(1), 72-74.[1][2][7] Link

-

Foerster, A., & Henle, T. (2003).[1][2] Glycation in food and physiological systems: formation of pyrraline.[1][2][3] Annals of the New York Academy of Sciences, 1043, 29-39.[1][2]

-

Paul, R. G., et al. (1998).[1][2] Immunohistochemical demonstration of cytoplasmic pyrraline in hepatocytes of human cirrhotic livers. Hepatology, 27(1), 213-219.[1][2]

-

PubChem Database. (2024).[1][2] Pyrraline Compound Summary. Link

Sources

- 1. Pyrraline | C12H18N2O4 | CID 122228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Fmoc-Ala-Gly-OH | C20H20N2O5 | CID 7019065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Advanced Glycation End-product (AGE) Building Blocks for Solid-Phase Peptide Synthesis

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and application of Advanced Glycation End-product (AGE) building blocks in Solid-Phase Peptide Synthesis (SPPS). It delves into the underlying chemistry, strategic considerations for synthesis, detailed protocols, and analytical characterization of AGE-modified peptides.

The Significance of Advanced Glycation End-products (AGEs)

Advanced Glycation End-products (AGEs) are a diverse group of molecules formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids.[1][2][3] This process, known as the Maillard reaction, initiates with the formation of a reversible Schiff base, which then undergoes rearrangements to form more stable Amadori products, eventually leading to the irreversible formation of AGEs.[2]

The accumulation of AGEs is a hallmark of aging and is accelerated in conditions of hyperglycemia, such as diabetes mellitus.[1][2][4] These modifications can alter the structure and function of proteins, contributing to the pathophysiology of various age-related and chronic diseases, including cardiovascular disease, chronic kidney disease, and neurodegenerative disorders.[2][4][5] The in vivo accumulation of AGEs can lead to arterial stiffening, formation of atherosclerotic plaques, and endothelial dysfunction.[1]

Given their profound biological implications, there is a significant interest in studying the specific roles of individual AGEs.[4] However, traditional methods of preparing glycated proteins through in vitro incubation result in a heterogeneous mixture of products, making it difficult to discern the effect of a particular modification.[4] The chemical synthesis of peptides with site-specifically incorporated AGEs offers a powerful tool to overcome this limitation, enabling precise investigation into their biological functions.[4]

Strategic Approaches to AGE-Peptide Synthesis via SPPS

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for producing peptides due to its efficiency, scalability, and versatility.[6] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[7] This approach simplifies the purification process as excess reagents and byproducts can be easily washed away after each coupling step.

The incorporation of AGEs into peptides via SPPS can be achieved through two primary strategies:

-

Pre-synthesis of AGE-Building Blocks: This "building block" approach involves the chemical synthesis of an amino acid derivative already modified with the desired AGE. This AGE-amino acid is then incorporated into the peptide sequence during standard Fmoc-SPPS.[4]

-

On-Resin Modification: In this strategy, a standard amino acid, typically lysine with an unprotected side chain, is incorporated into the peptide sequence. The AGE modification is then introduced selectively on the solid support.[4]

While the on-resin method can be advantageous by requiring fewer synthetic steps, the building block approach often provides better control over the purity and characterization of the modified amino acid before its incorporation into the peptide.[4] This guide will focus on the building block strategy.

Designing and Synthesizing AGE-Amino Acid Building Blocks

The successful synthesis of AGE-peptides hinges on the preparation of high-quality AGE-amino acid building blocks. These are typically Fmoc-protected amino acid derivatives where the side chain is modified with a specific AGE. The choice of protecting groups is critical to ensure compatibility with Fmoc-SPPS chemistry. The α-amino group is protected with the base-labile Fmoc group, while the side-chain functional groups of other amino acids in the sequence are protected with acid-labile groups.[8]

Common AGE Building Blocks

Several frequently studied AGEs can be prepared as building blocks for SPPS.[4] These include:

-

Nε-(Carboxymethyl)lysine (CML): A common and well-characterized AGE.

-

Nε-(Carboxyethyl)lysine (CEL): Another prevalent AGE derived from methylglyoxal.

-

Pyrraline: Formed from the reaction of 3-deoxyglucosone with the ε-amino group of lysine.

-

Glyoxal-lysine dimer (GOLD): A cross-linking AGE derived from glyoxal.

-

Methylglyoxal-lysine dimer (MOLD): A cross-linking AGE derived from methylglyoxal.

The synthesis of these building blocks involves specific chemical reactions to modify the side chain of a protected lysine derivative, followed by purification and characterization.

General Workflow for AGE Building Block Synthesis

The following diagram illustrates a generalized workflow for the preparation of an Fmoc-protected AGE-lysine building block.

Caption: Generalized workflow for AGE building block synthesis.

Solid-Phase Peptide Synthesis of AGE-Peptides

Once the desired AGE-amino acid building block is prepared and characterized, it can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols.[6]

The SPPS Cycle

The synthesis proceeds in a cyclical manner, with each cycle consisting of two main steps: deprotection and coupling.[9]

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine in a suitable solvent like DMF or NMP.

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid (either a standard amino acid or an AGE-building block) is activated and coupled to the newly liberated N-terminal amine of the peptide chain.[9] Common coupling reagents include carbodiimides like DIC combined with an additive such as OxymaPure®, or uronium/aminium salts like HBTU or HATU.[6][10]

This cycle is repeated until the desired peptide sequence is assembled.[9][7]

Caption: The iterative cycle of Solid-Phase Peptide Synthesis.

Cleavage and Side-Chain Deprotection

After the synthesis is complete, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are simultaneously removed.[7] This is typically achieved by treating the resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[11] The composition of the cleavage cocktail is crucial and often includes scavengers, such as water, triisopropylsilane (TIS), and phenol, to trap reactive carbocations generated during the deprotection of certain amino acid side chains.[11]

Purification and Analysis

The crude peptide obtained after cleavage is a mixture containing the desired AGE-peptide along with various impurities from the synthesis process.[12] Purification is most commonly performed using reversed-phase high-performance liquid chromatography (RP-HPLC).[12] The fractions containing the pure peptide are collected, pooled, and lyophilized to obtain a fluffy white powder.

The identity and purity of the final AGE-peptide are confirmed using analytical techniques such as:

-

Analytical RP-HPLC: To assess the purity of the peptide.

-

Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the peptide, which should correspond to the calculated mass of the AGE-modified sequence.[5][13]

-

Tandem Mass Spectrometry (MS/MS): To sequence the peptide and confirm the location of the AGE modification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of the AGE-peptide.

Experimental Protocols

Protocol: Standard Fmoc-SPPS Coupling

Objective: To couple an Fmoc-protected amino acid (or AGE-building block) to the growing peptide chain on the resin.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-amino acid (or AGE-building block) (4 equivalents)

-

Coupling reagent (e.g., HBTU) (3.9 equivalents)

-

Base (e.g., DIPEA) (8 equivalents)

-

Solvent (e.g., DMF or NMP)

Procedure:

-

Swell the Fmoc-protected peptide-resin in the synthesis solvent for 30-60 minutes.

-

Perform Fmoc deprotection by treating the resin with 20% piperidine in the chosen solvent (2 x 10 minutes).

-

Wash the resin thoroughly with the synthesis solvent (e.g., 5 x 1 minute).

-

In a separate vessel, dissolve the Fmoc-amino acid, coupling reagent, and base in the synthesis solvent.

-

Add the activation solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Wash the resin thoroughly with the synthesis solvent to remove excess reagents and byproducts.

-

A small sample of the resin can be taken for a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Protocol: Cleavage and Deprotection

Objective: To cleave the synthesized AGE-peptide from the resin and remove side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[14]

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

-

Dry the crude peptide under vacuum.

Troubleshooting Common Challenges

| Problem | Potential Cause | Suggested Solution |

| Incomplete Coupling | Steric hindrance of the AGE building block; Peptide aggregation. | Use a more potent coupling reagent (e.g., HATU); Increase coupling time or temperature; Use a different solvent system (e.g., NMP instead of DMF).[10] |

| Low Cleavage Yield | Incomplete cleavage from the resin. | Increase cleavage time; Use a stronger cleavage cocktail (if compatible with the peptide); Re-cleave the resin.[11] |

| Peptide Does Not Precipitate | The peptide is soluble in ether, which can occur with short or hydrophobic sequences. | Reduce the volume of the TFA solution by evaporation before adding to ether; Use a different precipitation solvent system (e.g., ether/hexane mixture).[14] |

| Presence of Deletion Sequences | Incomplete deprotection or coupling at a previous step. | Ensure complete deprotection and coupling at each step; Consider double coupling for difficult amino acids.[10] |

Conclusion and Future Perspectives

The ability to synthesize peptides with site-specifically incorporated AGEs is a critical tool for advancing our understanding of the roles these modifications play in health and disease. The building block approach, coupled with the efficiency of Fmoc-SPPS, provides a robust and reliable method for producing high-purity AGE-peptides for a wide range of research applications. As our knowledge of the "glycocode" expands, the demand for novel and diverse AGE-building blocks will undoubtedly increase, paving the way for new discoveries in the fields of aging, diabetes, and drug development.

References

-

Dietary Advanced Glycation End Products and Aging. National Center for Biotechnology Information. [Link]

-

Advanced glycation end-product. Wikipedia. [Link]

-

Schematic representation of AGEs' formation and their biological effects. ResearchGate. [Link]

-

Chemical Synthesis of Peptides Containing Site-Specific Advanced Glycation Endproducts. PubMed. [Link]

-

Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

What do you do when your peptide synthesis fails? Biotage. [Link]

-

Identification of AGE-precursors and AGE formation in glycation-induced BSA peptides. PubMed. [Link]

-

Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. [Link]

-

Peptide synthesis troubleshooting. Reddit. [Link]

Sources

- 1. Dietary Advanced Glycation End Products and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advanced glycation end-product - Wikipedia [en.wikipedia.org]

- 3. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Synthesis of Peptides Containing Site-Specific Advanced Glycation Endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. peptide.com [peptide.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. peptide.com [peptide.com]

- 10. biotage.com [biotage.com]

- 11. researchgate.net [researchgate.net]

- 12. bachem.com [bachem.com]

- 13. Identification of AGE-precursors and AGE formation in glycation-induced BSA peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

An In-Depth Technical Guide to the Strategic Application of Fmoc-L-Pyrraline(TBS)-OH and Fmoc-Lys(Boc)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of modified peptides is a cornerstone of modern drug discovery and proteomics. The choice of protected amino acid building blocks is paramount, dictating not only the synthetic strategy but also the ultimate biological question being addressed. This guide provides a detailed comparative analysis of two functionally distinct lysine derivatives: Fmoc-L-Pyrraline(TBS)-OH , a specialized building block for studying Advanced Glycation End-products (AGEs), and Fmoc-Lys(Boc)-OH , the ubiquitous derivative for standard peptide synthesis. We will explore the fundamental chemical differences, the strategic implications of their respective side-chain protecting groups (TBS and Boc), and provide detailed protocols for their application in Solid-Phase Peptide Synthesis (SPPS). This document serves as a technical resource for scientists navigating the complexities of synthesizing peptides containing either canonical or modified amino acid residues.

Foundational Chemistry: From Proteinogenic Precursor to Glycation Product

L-Lysine: The Canonical Amino Acid

L-lysine is one of the essential proteinogenic amino acids, characterized by a primary amine (ε-amino) on its side chain. This functional group is a key site for post-translational modifications and imparts a positive charge at physiological pH, playing a critical role in protein structure and function, including protein-protein interactions and enzyme catalysis.[1] In peptide synthesis, this reactive ε-amino group must be protected to prevent unwanted side reactions during peptide chain elongation.[1]

L-Pyrraline: A Key Advanced Glycation End-product (AGE)

Pyrraline is not a genetically coded amino acid but rather a modification of the lysine residue. It is classified as an Advanced Glycation End-product (AGE), a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars and the amino groups of proteins, lipids, or nucleic acids.[2] This process, known as the Maillard reaction, is a key factor in the aging process and the pathophysiology of various diseases, including diabetes and Alzheimer's.[2][3][4]

Specifically, pyrraline is a 2-formyl-5-(hydroxymethyl)pyrrole derivative of lysine, formed when the ε-amino group of lysine reacts with glucose or its degradation products like 3-deoxyglucosone.[5][6] The formation of pyrraline and other AGEs can alter the structure and function of proteins, leading to tissue damage and contributing to disease progression.[7][8] The ability to synthesize peptides containing pyrraline is therefore of significant interest for researchers studying the biological impact of AGEs and developing potential therapeutic interventions.[9]

The Strategy of Orthogonal Protection in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) relies on an orthogonal protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[10][11] This allows for the sequential and controlled assembly of the peptide chain.[12][13]

The Nα-Fmoc Group: The Temporary Shield

Both building blocks in this guide utilize the 9-fluorenylmethyloxycarbonyl (Fmoc) group to protect the α-amino group. The Fmoc group is the cornerstone of the most common SPPS strategy. Its key feature is its lability to basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[14][15] This allows for its removal at each cycle of amino acid addition without disturbing the acid-labile side-chain protecting groups.[13][15][16]

Side-Chain Protection: The Defining Choice

The critical difference between Fmoc-L-Pyrraline(TBS)-OH and Fmoc-Lys(Boc)-OH lies in the choice of the permanent side-chain protecting group. This choice is dictated by the chemical nature of the side chain itself and dictates the final deprotection strategy.

-

The Boc Group for Lysine's Amine: The tert-Butoxycarbonyl (Boc) group is the standard choice for protecting the ε-amino group of lysine in Fmoc-based SPPS.[1] The Boc group is a carbamate that is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, typically with strong acids like trifluoroacetic acid (TFA).[1][17][18] This provides perfect orthogonality with the Fmoc group, making Fmoc-Lys(Boc)-OH a highly reliable and widely used reagent.[15][19]

-

The TBS Group for Pyrraline's Hydroxyl: Pyrraline's side chain contains a hydroxyl group on its pyrrole ring. To prevent potential side reactions, this hydroxyl group is protected with a tert-Butyldimethylsilyl (TBS) ether.[20] The TBS group is a bulky silyl ether known for its stability towards a wide range of conditions, including the acidic (TFA) and basic (piperidine) treatments used in standard Fmoc-SPPS.[21][22] The primary method for cleaving a TBS ether is through the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[22] This introduces a third level of orthogonality, which is crucial for complex synthetic schemes.

Comparative Physicochemical and Synthetic Properties

The distinct nature of the amino acid core and the chosen protecting groups leads to significant differences in the application of these two building blocks.

| Property | Fmoc-L-Pyrraline(TBS)-OH | Fmoc-Lys(Boc)-OH |

| Core Amino Acid | L-Pyrraline (A Lysine AGE) | L-Lysine (Proteinogenic) |

| Side Chain Moiety | Hydroxymethyl-pyrrole | Primary Amine (-NH₂) |

| Nα-Protecting Group | Fmoc (Base-labile) | Fmoc (Base-labile) |

| Side-Chain Protecting Group | TBS (tert-Butyldimethylsilyl) | Boc (tert-Butoxycarbonyl) |

| Side-Chain Protection Type | Silyl Ether | Carbamate |

| Nα-Deprotection | 20% Piperidine in DMF | 20% Piperidine in DMF |

| Side-Chain Deprotection | Fluoride source (e.g., TBAF) | Strong Acid (e.g., TFA) |

| Orthogonality | Fully orthogonal (Base/Acid/Fluoride) | Fully orthogonal (Base/Acid) |

| Primary Application | Synthesis of AGE-modified peptides for research on aging, diabetes, and related pathologies.[9] | Standard incorporation of lysine into peptides for a vast range of applications.[1][19] |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO). | Soluble in polar organic solvents (e.g., DMF, DMSO).[1] |

Application in Solid-Phase Peptide Synthesis (SPPS): A Comparative Workflow

The incorporation of these two amino acids into a growing peptide chain follows the general principles of SPPS, but key differences arise in the deprotection stages.

General SPPS Workflow

The iterative process of SPPS involves the deprotection of the Nα-Fmoc group, followed by the coupling of the next Fmoc-protected amino acid, with wash steps in between.

Protocol for Fmoc-Lys(Boc)-OH Incorporation

This represents the standard procedure in Fmoc-SPPS.

-

Resin Preparation: Start with a resin-bound peptide chain with a free N-terminal amine.

-

Coupling:

-

Dissolve Fmoc-Lys(Boc)-OH (1.5-5 eq.), a coupling agent like HBTU/HATU (1.5-5 eq.), and a base like DIPEA (3-10 eq.) in DMF.

-

Add the activation mixture to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the absence of free amines, indicating complete coupling.

-

-

Washing: Thoroughly wash the resin with DMF, followed by DCM, to remove excess reagents.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-20 minutes.

-

Wash thoroughly with DMF to remove piperidine and the dibenzofulvene byproduct. The peptide is now ready for the next coupling cycle.

-

Protocol for Fmoc-L-Pyrraline(TBS)-OH Incorporation

The coupling procedure is analogous to that of Fmoc-Lys(Boc)-OH. The bulky nature of the pyrraline-TBS side chain might slightly reduce coupling efficiency, potentially requiring longer reaction times or the use of a more potent coupling agent like HATU. The primary distinction arises during the final cleavage and deprotection step.

Global Deprotection and Cleavage: The Critical Divergence

This final step liberates the synthesized peptide from the solid support and removes all side-chain protecting groups. The strategy here is entirely dependent on the building blocks used.

Sources

- 1. chempep.com [chempep.com]

- 2. A Role for Advanced Glycation End Products in Molecular Ageing | MDPI [mdpi.com]

- 3. Global proteomic analysis of advanced glycation end products in the Arabidopsis proteome provides evidence for age-related glycation hot spots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advanced Glycation End Products (AGEs): A Complete Overview [healthline.com]

- 5. Frontiers | Sodium Ions Affect Pyrraline Formation in the Maillard Reaction With Lys-Containing Dipeptides and Tripeptides [frontiersin.org]

- 6. Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Pyrraline ether crosslinks as a basis for protein crosslinking by the advanced Maillard reaction in aging and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On resin synthesis and cross-linking of collagen peptides containing the advanced glycation end-product pyrraline via Maillard condensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. peptide.com [peptide.com]

- 11. Protective Groups [organic-chemistry.org]

- 12. biotage.com [biotage.com]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. chempep.com [chempep.com]

- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 16. Solid-Phase Peptide Synthesis (SPPS) for High-Quality Peptides - Creative Peptides [creative-peptides.com]

- 17. Boc-Protected Amino Groups [organic-chemistry.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 20. total-synthesis.com [total-synthesis.com]

- 21. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 22. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Chemo-Orthogonality and Stability of the TBS Group in Pyrraline Synthesis

Executive Summary

The synthesis and analysis of Pyrraline (ε-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-L-norleucine)—a major Advanced Glycation End-product (AGE)—often requires precise manipulation of its hydroxymethyl side chain. The tert-butyldimethylsilyl (TBS) ether offers a distinct stability profile that is orthogonal to base-labile strategies (e.g., Fmoc SPPS) but labile to fluoride and strong acids .

This guide details the stability limits of TBS-protected pyrraline, providing evidence-based protocols for its installation and selective removal. It is designed for researchers requiring orthogonal protection strategies during the synthesis of AGE-modified peptides.

Part 1: Structural Context & Chemo-Mechanical Analysis

The Substrate: Pyrraline

Pyrraline contains a pyrrole core with two critical functional handles:[1]

-

C2-Formyl group: Electron-withdrawing, susceptible to oxidation or nucleophilic attack.

-

C5-Hydroxymethyl group: A primary alcohol attached to the electron-rich pyrrole ring.

The Protecting Group: TBS Ether

The TBS group protects the C5-hydroxyl via a silicon-oxygen bond (

Key Interaction: The pyrrole ring is electron-rich (π-excessive). While this generally stabilizes carbocations at the benzylic (pyrrolic) position, the cleavage of silyl ethers under acidic conditions is driven by protonation of the ether oxygen. The inductive effect of the pyrrole ring may slightly modulate this basicity, but the primary driver of instability remains the high affinity of Silicon for Fluoride or the solvolysis in strong acid.

Part 2: Stability Profile (The Core)

The following matrix defines the operational windows for TBS-Pyrraline conjugates.

Acid Stability (Critical Warning)

-

Condition: Trifluoroacetic Acid (TFA) [Standard SPPS Cleavage]

-

Outcome: Rapid Cleavage. [4]

-

Mechanism: Protonation of the ether oxygen followed by nucleophilic attack (by water or trifluoroacetate) on the silicon.

-

Implication: TBS is NOT suitable for permanent protection if the peptide is cleaved from resin using 95% TFA. It will be removed concomitantly with the resin linker, often yielding the free alcohol. However, for "mild" cleavage cocktails (e.g., 1% TFA in DCM on Chlorotrityl resin), TBS exhibits marginal stability but is generally considered unreliable for retention.

Base Stability (The Utility Window)

-

Condition: 20% Piperidine in DMF [Fmoc Deprotection]

-

Outcome: Stable.

-

Mechanism: The bulky tert-butyl group prevents nucleophilic attack by the amine base.

-

Implication: TBS is perfectly compatible with Fmoc solid-phase peptide synthesis (SPPS). It remains intact during chain elongation.

Fluoride Sensitivity (The Orthogonal Trigger)

-

Condition: Tetrabutylammonium Fluoride (TBAF) in THF.

-

Outcome: Clean, Selective Cleavage. [4]

-

Mechanism: Formation of the thermodynamically strong

bond (approx. 140 kcal/mol) drives the reaction, releasing the alcohol. -

Implication: This allows for "On-Resin" deprotection. You can remove the TBS group while the peptide is still attached to the solid support, allowing for selective modification of the pyrraline hydroxyl group (e.g., phosphorylation or labeling) before final cleavage.

Stability Visualization

Caption: Operational stability window of TBS-Pyrraline. Green loops indicate stability; red/yellow arrows indicate cleavage pathways.

Part 3: Experimental Protocols

Protocol A: Protection of Pyrraline Precursor

Context: Solution-phase synthesis of the Fmoc-Pyrraline-OH building block.

-

Reagents: Pyrraline-Lysine derivative (1.0 eq), TBSCl (1.2 eq), Imidazole (2.5 eq), DMF (Anhydrous).

-

Procedure:

-

Dissolve the Pyrraline derivative in anhydrous DMF under Nitrogen atmosphere.

-

Add Imidazole (acts as a base and nucleophilic catalyst).

-

Add TBSCl portion-wise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc) or LC-MS. The shift in retention time will be significant due to lipophilicity.

-

-

Workup: Dilute with EtOAc, wash with sat. NaHCO3 and Brine. Dry over Na2SO4.

-

Yield Expectation: >85%.

Protocol B: On-Resin Deprotection (Orthogonal Strategy)

Context: Removing TBS from a pyrraline residue within a resin-bound peptide.

-

Setup: Peptide-Resin (swollen in DCM).

-

Reagent: 1.0 M TBAF in THF (containing 5% Acetic Acid to buffer basicity and prevent aspartimide formation or base-catalyzed side reactions).

-

Procedure:

-

Wash resin with THF (3x).

-

Add TBAF solution (5-10 equivalents relative to peptide loading).

-

Agitate gently for 2 hours at RT.

-

Wash: THF (3x), DMF (3x), DCM (3x).

-

-

Validation: Perform a micro-cleavage of a resin sample and analyze via MALDI-TOF. Mass shift: -114 Da (Loss of TBS).

Part 4: Comparative Data Analysis

Table 1: Silyl Ether Stability Hierarchy for Pyrraline Applications

| Protecting Group | Acid Stability (1% TFA) | Acid Stability (95% TFA) | Base Stability (Piperidine) | Fluoride Cleavage Rate | Steric Bulk |

| TMS (Trimethyl) | Very Low | Unstable | Low | Instant | Low |

| TBS (Tert-butyldimethyl) | Low/Moderate | Unstable | High | Fast | Medium |

| TIPS (Triisopropyl) | Moderate | Unstable | High | Moderate | High |

| TBDPS (Diphenyl) | High | Low/Moderate | High | Slow | Very High |

Note: For SPPS where the group must survive 95% TFA, silyl ethers are generally unsuitable. Use Benzyl (Bn) or t-Butyl (tBu) ethers instead, though these lack the fluoride orthogonality.

Part 5: Troubleshooting & Causality

Issue: Incomplete removal of TBS with TBAF.

-

Causality: Aggregation of peptide chains on-resin or steric hindrance from the pyrrole ring neighbors.

-

Solution: Use TAS-F (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) as a more soluble fluoride source, or increase temperature to 40°C.

Issue: Degradation of Pyrraline during Acid Cleavage.

-

Causality: The electron-rich pyrrole ring is sensitive to electrophilic attack. High TFA concentrations can lead to polymerization.

-

Solution: Use a "Scavenger Cocktail" optimized for indoles/pyrroles (e.g., TFA:H2O:DODT:TIS 92.5:2.5:2.5:2.5). The TBS group will still cleave, but the pyrraline core will be preserved.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

-

Henle, T., & Bachmann, A. (1996).[5] Synthesis of pyrraline reference material. Zeitschrift für Lebensmittel-Untersuchung und Forschung, 202(1), 72–74.[1][5][6][7]

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[2][4][8] Journal of the American Chemical Society, 94(17), 6190–6191.

-

BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Stability of Tert-Butyldimethylsilyl Ethers.

-

Organic Chemistry Portal. (2023). Stability of Hydroxyl Protecting Groups: Silyl Ethers.[2][9]

Sources

- 1. Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. Sodium Ions Affect Pyrraline Formation in the Maillard Reaction With Lys-Containing Dipeptides and Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of pyrraline reference material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tips & Tricks [chem.rochester.edu]

- 9. researchgate.net [researchgate.net]

Advanced Chemical Biology Guide: Fmoc-Protected Pyrraline Derivatives

The following technical guide details the synthesis, integration, and application of Fmoc-protected pyrraline derivatives in chemical biology. This document is structured for researchers requiring high-fidelity protocols for incorporating Advanced Glycation End-products (AGEs) into synthetic peptides.

Executive Summary

Pyrraline (

Part 1: Chemical Basis & Synthetic Strategy

The Challenge of Aldehydes in SPPS

Pyrraline contains a reactive pyrrole-2-carbaldehyde moiety. In standard SPPS, free aldehydes present two risks:

-

Schiff Base Formation: The aldehyde can react with the N-terminal amine of the growing peptide chain during coupling, leading to branching or termination.

-

Oxidation/Reduction: Susceptibility to side reactions during repeated deprotection cycles.

The Solution: The "Self-Validating" protocol below utilizes an acetal-protected strategy. The formyl group is masked as a diethyl acetal during synthesis and chain assembly, which is spontaneously deprotected during the final acidic cleavage (TFA) step, regenerating the native pyrraline.

Synthesis of Fmoc-Lys(Pyrraline)-OH

The synthesis exploits the Paal-Knorr condensation between the

Reagents

-

Starting Material:

-Fmoc-Lysine-OH (Commercial). -

Cyclization Precursor: 3-Deoxyglucosone (3-DG) or its synthetic equivalent 2,5-dimethoxy-2-(hydroxymethyl)-2,5-dihydrofuran (DHD).

-

Solvents: Acetic Acid, Methanol, Dichloromethane (DCM).

Diagram 1: Synthetic Pathway (DOT Visualization)

Figure 1: Synthetic route transforming Fmoc-Lysine into the SPPS-compatible acetal-protected pyrraline building block.

Part 2: Experimental Protocols

Synthesis of -Fmoc-Lys(Pyrraline)-OH

Note: This protocol assumes the use of the DHD precursor, which generates the 1,4-dicarbonyl species in situ.

Step-by-Step Methodology:

-

Activation: Dissolve 2,5-dimethoxy-2-(hydroxymethyl)-2,5-dihydrofuran (1.2 eq) in 0.1 M HCl and stir for 30 min at room temperature to hydrolyze the acetals, generating the reactive dicarbonyl species.

-

Condensation: Add

-Fmoc-Lys-OH (1.0 eq) dissolved in a minimal volume of dioxane/water (1:1). Adjust pH to 5.0 using sodium acetate. -

Heating: Stir the mixture at 50°C for 4 hours. The solution will darken, indicating pyrrole formation.

-

Extraction: Acidify to pH 3.0 with dilute HCl. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Protection (Crucial): Redissolve the crude Fmoc-Lys(Pyrraline)-OH in anhydrous ethanol containing triethyl orthoformate (3 eq) and a catalytic amount of p-toluenesulfonic acid (pTsOH). Stir for 2 hours to form the diethyl acetal.

-

Purification: Purify via Flash Column Chromatography (SiO₂), eluting with DCM:MeOH (95:5).

-

QC Check: ESI-MS should show [M+H]+ corresponding to the acetal derivative.

-

Solid-Phase Peptide Synthesis (SPPS) Integration

The acetal-protected building block behaves like a standard amino acid but requires specific handling to prevent premature acetal hydrolysis.

SPPS Parameters Table:

| Parameter | Condition | Rationale |

| Resin | Wang or Rink Amide | Standard supports; Wang for acids, Rink for amides. |

| Coupling Reagent | HATU / DIPEA | HATU provides efficient coupling for sterically modified residues. |

| Coupling Time | 2 x 45 mins (Double Coupling) | Ensures complete incorporation of the bulky pyrraline side chain. |

| Fmoc Deprotection | 20% Piperidine in DMF | Standard protocol; acetal is stable to base. |

| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | Critical: The high acid concentration simultaneously cleaves the peptide from the resin and removes the acetal protection, regenerating the pyrraline aldehyde. |

Diagram 2: SPPS Workflow & Deprotection Logic (DOT)

Figure 2: Integration of the protected pyrraline building block into SPPS. The acetal group acts as a "Trojan horse," protecting the aldehyde until the final TFA cleavage.

Part 3: Applications in Chemical Biology

Probing the RAGE Signaling Axis